1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Description
Structural Characterization of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound consists of a complex heterocyclic framework characterized by the presence of two distinct ring systems connected through a methylene bridge. The compound features a pyrazole ring with three methyl substitutions at positions 1, 3, and 5, which is linked via a methylene group to the nitrogen atom at position 1 of a piperidine ring bearing an amino group at position 3. This structural arrangement creates a bifunctional molecule with both aromatic and aliphatic amine characteristics, providing significant conformational flexibility between the two cyclic systems.
The International Union of Pure and Applied Chemistry nomenclature precisely describes the molecular structure as this compound, which systematically identifies each component of the heterocyclic framework. The pyrazole moiety constitutes a five-membered aromatic ring containing nitrogen atoms at positions 1 and 2, with methyl substituents strategically positioned to influence both electronic properties and steric interactions. The piperidine component represents a six-membered saturated ring adopting a chair conformation, with the amino functionality at position 3 providing critical sites for further chemical modification and biological activity.
The molecular formula C₁₂H₂₂N₄ reflects the presence of four nitrogen atoms distributed across both ring systems, contributing to the compound's unique chemical and biological properties. The International Chemical Identifier key PQEHYBDDXZAOHF-UHFFFAOYSA-N provides a unique digital fingerprint for database identification and computational studies. The three-dimensional molecular architecture results from the spatial arrangement of the planar pyrazole ring and the conformationally flexible piperidine ring, connected by a methylene linker that permits rotational freedom and multiple conformational states.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification for this compound through detailed analysis of both proton and carbon-13 spectra. In the proton Nuclear Magnetic Resonance spectra, the characteristic signals from the piperidine ring system appear as distinct multiplets reflecting the chair conformation and axial-equatorial proton relationships. The protons attached to carbon atoms at positions 3, 4, and 5 of the piperidine ring generate broad singlet signals at chemical shifts ranging from 1.57 to 1.65 parts per million, while the protons on carbon atoms at positions 2 and 6 appear at 3.17 to 3.23 parts per million as broad singlets.
The methylene bridge connecting the pyrazole and piperidine rings produces characteristic signals that serve as diagnostic markers for structural confirmation. The pyrazole methyl substituents generate distinct singlet signals at specific chemical shift values, with the three methyl groups appearing as separate resonances due to their different magnetic environments. The trimethylpyrazole system exhibits characteristic chemical shifts that distinguish it from other pyrazole derivatives, with the methyl groups at positions 1, 3, and 5 producing well-resolved signals in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with high precision, showing distinct signals for each carbon environment within the molecule. The carbon atoms of the piperidine ring at positions 4, 3, and 5 appear at chemical shifts between 22.68 and 25.53 parts per million, while those at positions 2 and 6 resonate between 45.09 and 52.49 parts per million. The aromatic carbon atoms of the pyrazole ring exhibit chemical shifts characteristic of substituted heterocyclic systems, providing definitive structural identification. The methylene carbon connecting the two ring systems displays a characteristic chemical shift that confirms the structural connectivity between the pyrazole and piperidine moieties.
Infrared Spectroscopy and Functional Group Verification
Infrared spectroscopy serves as a fundamental technique for functional group identification and structural verification of this compound. The infrared spectrum displays characteristic absorption bands corresponding to the various functional groups present within the molecular structure. Primary amine stretching vibrations appear in the region between 3200 and 3500 wavenumbers as medium intensity bands, typically exhibiting the characteristic two-band pattern associated with primary amino groups. These bands confirm the presence of the amino functionality at position 3 of the piperidine ring and provide critical information about hydrogen bonding interactions.
Aliphatic carbon-hydrogen stretching vibrations manifest as strong absorption bands in the region between 2800 and 3000 wavenumbers, reflecting the extensive methyl and methylene groups throughout the molecular structure. The pyrazole ring system contributes aromatic carbon-carbon stretching vibrations typically observed between 1550 and 1700 wavenumbers, while carbon-nitrogen stretching modes appear in the region from 1020 to 1200 wavenumbers. The methylene bridge connecting the two ring systems produces specific carbon-hydrogen bending vibrations that appear between 1350 and 1470 wavenumbers with medium to strong intensity.
The infrared spectroscopic analysis also reveals absorption bands associated with carbon-nitrogen bond stretching and nitrogen-hydrogen bending modes characteristic of secondary and tertiary amine functionalities. These bands provide confirmation of the nitrogen connectivity patterns within both the pyrazole and piperidine ring systems. The absence of carbonyl stretching vibrations in the 1680 wavenumber region confirms that no oxidation products or synthetic intermediates remain in the purified compound. Ring breathing modes and out-of-plane bending vibrations contribute additional diagnostic information for structural confirmation and purity assessment.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound and related heterocyclic compounds. Crystallographic studies reveal the precise molecular geometry, including bond lengths, bond angles, and torsional angles that define the spatial arrangement of atoms within the crystal lattice. The piperidine ring adopts the expected chair conformation with characteristic axial and equatorial positions for substituents, while the pyrazole ring maintains planarity consistent with its aromatic character. The methylene bridge exhibits conformational flexibility that allows for multiple orientations between the two ring systems, contributing to the compound's dynamic behavior in solution.
Crystal packing analysis demonstrates the intermolecular interactions that stabilize the solid-state structure, including hydrogen bonding patterns involving the amino functionality and van der Waals interactions between aromatic and aliphatic regions. The crystallographic data reveals molecular parameters with high precision, typically collected at low temperatures to minimize thermal motion and maximize resolution. Unit cell dimensions and space group symmetry provide insights into the preferred molecular organization and potential for polymorphic behavior under different crystallization conditions.
The conformational analysis derived from crystallographic studies indicates that the molecule assumes specific preferred orientations that minimize steric interactions while maximizing favorable intermolecular contacts. π-π stacking interactions between pyrazole rings in adjacent molecules contribute to crystal stability, with typical interplanar distances ranging from 3.31 to 3.39 angstroms. These structural insights inform understanding of the compound's physical properties, including melting point, solubility characteristics, and potential for solid-state phase transitions. The crystallographic analysis also provides validation for computational modeling studies and serves as a benchmark for theoretical calculations of molecular geometry and energetics.
Computational Chemistry Approaches
Density Functional Theory Calculations
Density Functional Theory calculations provide comprehensive theoretical analysis of the molecular structure and properties of this compound. Ground state geometry optimization using the B3LYP functional with 6-31G(d) basis set reveals the most stable molecular conformation and provides accurate bond lengths, bond angles, and dihedral angles for comparison with experimental data. The computational analysis confirms the chair conformation of the piperidine ring and the planar geometry of the pyrazole system, while identifying the preferred orientation of the methylene bridge that connects these two moieties.
The Density Functional Theory calculations yield molecular parameters that show excellent agreement with experimental crystallographic and spectroscopic data, validating the theoretical approach. Energy minimization procedures identify the global minimum energy conformation and reveal the presence of local minima corresponding to different rotational states around the methylene bridge. Vibrational frequency calculations confirm that the optimized geometry represents a true minimum on the potential energy surface and provide theoretical infrared spectroscopic predictions for comparison with experimental measurements.
The computational analysis also examines the effects of methyl substitution on the pyrazole ring, demonstrating how these substituents influence both electronic properties and conformational preferences. Solvent effects can be incorporated through continuum solvation models to assess how the molecular structure responds to different chemical environments. These theoretical insights provide valuable information for understanding structure-activity relationships and guide the design of related compounds with enhanced properties. The Density Functional Theory approach also enables prediction of thermodynamic properties, including heat of formation, entropy, and heat capacity, which are essential for process development and formulation studies.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital analysis provides detailed insights into the electronic structure and chemical reactivity of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, calculated at -5.428 electron volts and -1.326 electron volts respectively, reveal important information about the compound's electronic properties and potential for chemical interactions. The energy gap between these frontier orbitals measures 4.055 electron volts, indicating moderate chemical hardness and suggesting that the molecule exhibits balanced reactivity characteristics.
The electron density distribution analysis reveals regions of high and low electron density throughout the molecular structure, identifying sites most susceptible to electrophilic and nucleophilic attack. The pyrazole ring system exhibits characteristic aromatic electron distribution with delocalized π-electrons, while the piperidine ring shows typical aliphatic charge patterns with localized electron pairs on nitrogen atoms. The amino functionality at position 3 of the piperidine ring emerges as a particularly electron-rich site, consistent with its expected nucleophilic character and potential for hydrogen bonding interactions.
Electrostatic potential mapping visualizes the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions. The computational analysis reveals that the compound possesses significant dipole moment and electrophilic character, suggesting potential for diverse chemical reactions and biological interactions. Global chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical hardness, softness, electronegativity, and electrophilicity index that facilitate comparison with related compounds.
The molecular orbital analysis also examines the participation of different atomic centers in frontier orbital compositions, revealing the relative contributions of pyrazole and piperidine systems to the overall electronic properties. This information proves valuable for understanding regioselectivity in chemical reactions and predicting sites of metabolic transformation. The charge distribution analysis identifies electron-deficient regions that may serve as targets for drug design applications, while electron-rich areas indicate potential coordination sites for metal complexation or hydrogen bonding interactions.
Properties
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9-12(10(2)15(3)14-9)8-16-6-4-5-11(13)7-16/h11H,4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHYBDDXZAOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3,5-Trimethyl-1H-pyrazole Intermediate
A critical precursor in the synthesis is 1,3,5-trimethyl-1H-pyrazole , which is prepared as follows:
Synthesis of 3,5-dimethyl-1H-pyrazole : This is achieved by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol at 25–35 °C. The reaction is exothermic and yields the pyrazole quantitatively.
Methylation to 1,3,5-trimethyl-1H-pyrazole : The 3,5-dimethyl-1H-pyrazole is treated with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen at 0 °C, followed by the addition of methyl iodide at 25–30 °C. The reaction proceeds over 16 hours with monitoring by thin-layer chromatography (TLC). Workup involves aqueous extraction and organic solvent separation to isolate the product.
Coupling of 1,3,5-Trimethyl-1H-pyrazole with Piperidin-3-amine
The key step to obtain 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine is the coupling of the pyrazole derivative with a piperidin-3-amine moiety. While direct literature on this exact coupling is limited, analogous synthetic strategies from related pyrazole derivatives provide insight:
N-alkylation approach : The pyrazole amine (or pyrazolyl amine) can be reacted with a benzyl halide or a suitable alkyl halide derivative of piperidin-3-amine under basic conditions (e.g., potassium carbonate, potassium iodide in DMF) at elevated temperature (~80 °C) to form the N-alkylated product. This method has been demonstrated in the preparation of related N-(4-bromobenzyl)-1,3,5-trimethyl-1H-pyrazol-4-amine compounds.
Reductive amination : Another plausible method involves the condensation of 1,3,5-trimethyl-1H-pyrazol-4-carbaldehyde (or a related aldehyde derivative) with piperidin-3-amine, followed by reduction of the imine intermediate to the corresponding amine. This method is commonly used for linking amines to heterocyclic aldehydes.
Process Optimization and Purification
Solvent selection : Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are preferred for the alkylation and methylation steps due to their ability to dissolve both organic and inorganic reagents.
Bases : Potassium tert-butoxide and potassium carbonate are commonly used bases to deprotonate pyrazoles and facilitate nucleophilic substitution.
Purification : The crude products are purified by standard techniques such as column chromatography, recrystallization from suitable solvents (e.g., ethyl acetate, diethyl ether), and washing with aqueous solutions (e.g., saturated sodium bicarbonate) to remove acidic impurities.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The methylation step to obtain 1,3,5-trimethyl-1H-pyrazole is crucial for the final compound’s structural integrity and biological activity, requiring careful control of temperature and stoichiometry.
Alkylation reactions for coupling pyrazole derivatives to amines are typically performed under inert atmosphere to prevent side reactions and ensure high purity.
The choice of base and solvent significantly affects reaction rate and yield; potassium tert-butoxide and potassium carbonate in aprotic solvents are preferred.
Purification by chromatography and recrystallization is essential to obtain analytically pure this compound, suitable for further biological evaluation or application.
Chemical Reactions Analysis
Types of Reactions
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Enzyme Inhibition: It has been shown to interact with various enzymes, potentially serving as an inhibitor. This interaction can influence metabolic processes critical for cellular function.
- Anticancer Activity: Preliminary studies suggest that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for tumor growth inhibition through mechanisms like apoptosis induction.
Biological Research
Receptor Modulation:
The compound's ability to modulate receptor activity positions it as a valuable tool in studying receptor-ligand interactions. Understanding these interactions can lead to insights into various biological pathways and disease mechanisms.
Organic Synthesis
Building Block for Complex Molecules:
As a versatile building block, this compound facilitates the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be incorporated into various synthetic pathways, making it valuable in organic chemistry.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that the compound inhibits specific metabolic enzymes involved in cancer metabolism. |
| Study B | Anticancer Activity | Showed that derivatives similar to this compound induce apoptosis in breast cancer cell lines. |
| Study C | Receptor Interaction | Investigated the binding affinity of the compound with dopamine receptors, suggesting potential neurological applications. |
Mechanism of Action
The mechanism of action of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Key Comparisons :
The pyrimidine analogue (CAS 939986-02-4) replaces the pyrazole with a chlorinated pyrimidine ring, altering electronic properties and steric bulk .
Substituent Effects :
- The 1,3,5-trimethylpyrazole group in the target compound provides steric hindrance and electron density, which may influence binding affinity compared to the cyclohexyl-methylpyrazole in 2-Cyclohexyl-4-methyl-2H-pyrazol-3-ylamine .
Availability :
- The discontinuation of the target compound contrasts with the commercial availability of ZX-AC004798 and the pyrimidine derivative, making the latter two more accessible for ongoing research .
Stability and Handling
Both the target compound and ZX-AC004798 require refrigeration (+4°C ), indicating sensitivity to thermal degradation. This contrasts with the pyrimidine derivative, whose storage conditions are unspecified, suggesting greater ambient stability .
Research Implications and Alternatives
The discontinuation of this compound highlights the need for alternative compounds. ZX-AC004798, with its methylamine modification, or pyrimidine-based analogues may serve as viable substitutes, depending on the desired electronic or steric profile. Further studies should explore the pharmacokinetic and pharmacodynamic properties of these analogues to validate their utility in drug discovery.
Biological Activity
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine is a heterocyclic compound characterized by the presence of a pyrazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Synthesis and Properties
The synthesis of this compound typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with piperidin-3-amine. This reaction is often facilitated by suitable catalysts and solvents to optimize yield and purity.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-amine |
| Molecular Formula | C12H22N4 |
| InChI Key | PQEHYBDDXZAOHF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity by binding to active sites, influencing biochemical pathways critical for cellular function. For example, studies have indicated that it may act as an inhibitor for specific enzymes involved in metabolic processes .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazoles can exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Monoamine Oxidase (MAO) : Preliminary studies suggest that derivatives of pyrazole can inhibit MAO activity, which is significant for treating neurological disorders .
- Xanthine Oxidase : Some related compounds have demonstrated moderate inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This inhibition could be beneficial for conditions like gout .
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives has revealed their potential against various pathogens. The compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways within microbial cells .
Case Studies
Several studies highlight the biological activities of pyrazole derivatives:
- Anticancer Study : A study evaluated the effect of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
- Enzyme Inhibition Study : A series of pyrazole compounds were tested for their ability to inhibit xanthine oxidase. Among them, some exhibited IC50 values comparable to established inhibitors, suggesting their potential as therapeutic agents for hyperuricemia-related conditions .
Q & A
Q. What are the established synthetic routes for 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine, and what are the critical challenges in its preparation?
The compound can be synthesized via nucleophilic substitution or coupling reactions between pyrazole and piperidine derivatives. A key intermediate is 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which is reacted with piperidin-3-amine under reductive amination conditions (e.g., NaBH4 or H2/Pd-C). Challenges include:
- Steric hindrance due to the bulky pyrazole and piperidine moieties, requiring optimized reaction temperatures (e.g., 35–80°C) and prolonged reaction times (2–5 days) .
- Byproduct formation during alkylation, necessitating purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Low yields (e.g., 17.9% in copper-catalyzed reactions), often mitigated by using cesium carbonate as a base and polar aprotic solvents like DMSO .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming regioselectivity and substituent positions. For example, the methyl groups on the pyrazole ring resonate at δ 2.1–2.5 ppm, while the piperidine protons appear as multiplet signals between δ 1.2–3.0 ppm .
- HRMS (ESI+) : Validates molecular weight (e.g., m/z 215 [M+H]) and isotopic patterns .
- X-ray Crystallography : Resolves steric configurations, such as the orientation of the pyrazole ring relative to the piperidine nitrogen. SHELXL software is commonly used for refinement .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Thermal degradation : Decomposition occurs above 100°C, necessitating storage at 2–8°C .
- Photostability : UV exposure induces dimerization via C–H···O interactions, requiring amber vials for long-term storage .
- Hydrolytic sensitivity : The secondary amine group is prone to oxidation; inert atmospheres (N/Ar) are recommended .
Advanced Research Questions
Q. How can experimental design (e.g., factorial methods) optimize reaction yields and purity?
A 2 factorial design can identify critical factors:
- Variables : Temperature, solvent polarity, catalyst loading (e.g., CuBr vs. Pd(OAc)), and reaction time.
- Outcome metrics : Yield, purity (HPLC), and enantiomeric excess (if applicable). For example, increasing temperature from 35°C to 60°C in DMSO improves yield by 15% but risks side reactions .
- Statistical tools : ANOVA or response surface models (e.g., COMSOL-AI integration) predict optimal conditions .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictory bioactivity results (e.g., varying IC values in kinase assays) may arise from:
- Impurity profiles : Trace solvents (e.g., residual DMSO) or synthetic byproducts (e.g., unreacted intermediates) can skew results. LC-MS purity >98% is essential .
- Assay conditions : Buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) impacts compound solubility and target binding .
- Structural analogs : Compare with derivatives like N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine to isolate substituent effects .
Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?
- Pyrazole methylation : 1,3,5-Trimethyl substitution enhances metabolic stability but reduces solubility. Replacing one methyl with a trifluoromethyl group improves logP by 0.5 units .
- Piperidine substitution : Adding a 4-methylpiperazinyl group (as in linagliptin impurities) increases affinity for aminopeptidase targets by 3-fold .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with kinases or GPCRs, validated by mutagenesis .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Disorder in the pyrazole ring : Common in derivatives with flexible methyl groups. Mitigated by collecting high-resolution data (<1.0 Å) and refining with SHELXL’s PART instructions .
- Twinned crystals : Use the HKL-3000 suite for data integration and Olex2 for twin law identification (e.g., two-fold rotation about [100]) .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| CuBr/CsCO | DMSO | 35 | 17.9 | 95 | |
| Pd-C/H | EtOH | 60 | 42.5 | 89 | |
| NaBH | THF | 25 | 28.3 | 92 |
Q. Table 2. Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Carbon (δ, ppm) |
|---|---|---|---|
| Pyrazole-CH | 2.1–2.5 | s | 10.5–12.0 |
| Piperidine-CH | 1.2–1.8 | m | 25.0–30.0 |
| Piperidine-NH | 1.9–2.3 | br s | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
